3-[(3-Bromobenzyl)amino]propan-1-ol chemical properties
3-[(3-Bromobenzyl)amino]propan-1-ol chemical properties
The following technical guide details the chemical properties, synthetic utility, and application of 3-[(3-Bromobenzyl)amino]propan-1-ol , a versatile secondary amine building block in medicinal chemistry.
Chemical Class: Secondary Arylalkylamine / Amino Alcohol Primary Utility: Bifunctional Scaffold & Linker for Drug Discovery
Executive Summary
3-[(3-Bromobenzyl)amino]propan-1-ol (CAS: 787615-13-8) serves as a strategic intermediate in the synthesis of pharmaceutical agents. Its value lies in its trifunctional nature :
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Secondary Amine: A nucleophilic center amenable to alkylation, acylation, or reductive amination.
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Primary Alcohol: A polar handle for solubility modulation or conversion to leaving groups (mesylates/halides) for cyclization.
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Aryl Bromide: A "diversity handle" ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.
This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and handling protocols for research applications.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | 3-[(3-Bromophenyl)methylamino]propan-1-ol |
| Common Name | N-(3-Bromobenzyl)-3-amino-1-propanol |
| CAS Number | 787615-13-8 |
| Molecular Formula | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol |
| SMILES | OCCCNCc1cccc(Br)c1 |
| Structure Description | A 3-bromophenyl ring linked via a methylene bridge to a secondary amine, which is tethered to a primary alcohol via a propyl chain.[1][2][3] |
Structural Logic[4]
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Lipophilic Domain: The 3-bromobenzyl group provides hydrophobic bulk and π-stacking potential. The meta-substitution (3-bromo) often offers superior metabolic stability or conformational fit compared to para-isomers in enzyme pockets.
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Polar Domain: The 3-aminopropanol chain acts as a flexible linker (approx. 4-5 Å extension) that can hydrogen bond with residues like Asp or Glu in receptor active sites.
Physicochemical Profile
Note: Values below combine experimental data for the class and computed descriptors where specific experimental constants are proprietary.
| Parameter | Value | Implications for Workflow |
| Physical State | Viscous Oil or Low-Melting Solid | Likely requires handling as a liquid; HCl salts are stable solids. |
| Boiling Point | ~330°C (Predicted) | Not suitable for atmospheric distillation; purify via column chromatography. |
| pKa (Basic Amine) | ~9.5 (Predicted) | Protonated at physiological pH; forms stable salts with HCl/TFA. |
| LogP | ~1.7 | Moderate lipophilicity; amenable to standard RP-HPLC purification. |
| Solubility | DMSO, MeOH, DCM, EtOAc | High organic solubility; moderate water solubility (pH dependent). |
Synthetic Pathways & Manufacturing
The most robust synthesis utilizes Reductive Amination , avoiding the over-alkylation byproducts common with direct alkylation.
Protocol: Reductive Amination (Self-Validating)
Reaction: 3-Bromobenzaldehyde + 3-Amino-1-propanol
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Imine Formation:
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Dissolve 3-bromobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.05 eq) in anhydrous MeOH or DCE.
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Validation: Monitor TLC for disappearance of aldehyde. Formation of the Schiff base is often quantitative.
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Reduction:
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Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise (or NaBH(OAc)₃ for milder conditions).
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Stir at RT for 2–4 hours.
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Workup:
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Quench with saturated aqueous NaHCO₃.
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Extract with DCM (
). Dry organic layer over Na₂SO₄. -
Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) is required to remove unreacted amine traces.
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Diagram: Synthetic Logic & Divergence
The following diagram illustrates the synthesis and the three vectors of reactivity available for library generation.
Caption: Divergent synthesis map showing the core scaffold generation and downstream functionalization vectors.
Reactivity & Functionalization Guide
A. The Aryl Bromide (Diversity Vector)
The meta-bromide is a "sleeping" functional group. It remains inert during standard nucleophilic substitutions but activates under Palladium catalysis.
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Suzuki Coupling: Reacts with aryl boronic acids to create biaryl motifs, common in kinase inhibitors to access hydrophobic pockets.
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Heck Reaction: Can couple with acrylates to extend the carbon chain.
B. The Secondary Amine (Core Vector)
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Protection: Must be protected (e.g., Boc-anhydride, Cbz-Cl) if oxidizing the alcohol or performing aggressive coupling reactions.
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Tertiary Amine Synthesis: Easily alkylated or subjected to a second reductive amination to "lock" the conformation.
C. The Primary Alcohol (Solubility/Cyclization Vector)
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Leaving Group Conversion: Treatment with MsCl (Methanesulfonyl chloride) or TsCl converts the alcohol into a leaving group.
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Cyclization: Under basic conditions (NaH), the secondary amine can displace the newly formed leaving group (if the chain length allows) or, more commonly, the amine is protected and the alcohol is used to cyclize onto the aromatic ring if an ortho-substituent is introduced.
Applications in Drug Discovery[8][9][10]
Kinase Inhibitor Scaffolds
The 3-bromobenzyl moiety mimics the hydrophobic "hinge-binding" region of many ATP-competitive inhibitors. The propanolamine tail extends into the solvent-exposed region, improving water solubility—a critical failure point in early drug candidates.
GPCR Ligands
Secondary amines with aryl-alkyl linkers are classic pharmacophores for GPCRs (e.g., Dopamine, Serotonin receptors). The 3-carbon linker allows the aromatic head group to penetrate the transmembrane bundle while the polar tail interacts with extracellular loops.
Fragment-Based Drug Design (FBDD)
This molecule is an ideal "elaborated fragment" (MW < 250).
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Step 1: Screen the core for weak binding.
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Step 2: Grow the molecule via the Bromine handle (Suzuki coupling) to pick up additional interactions.
Handling, Stability, & Safety
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) upon prolonged air exposure.
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Safety Hazards:
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H315/H319: Causes skin and serious eye irritation.[4]
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H335: May cause respiratory irritation.
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Corrosivity: As a free base, it is alkaline and potentially corrosive to mucous membranes.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
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PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]
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Warad, I. et al. Synthesis of the 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol ligand.[5][6] Molbank, 2017.[7] (Demonstrates Schiff base chemistry with bromobenzaldehydes). Available at: [Link][7]
Figure 1: Synthesis of 3-[(3-Bromobenzyl)amino]propan-1-ol via reductive amination.